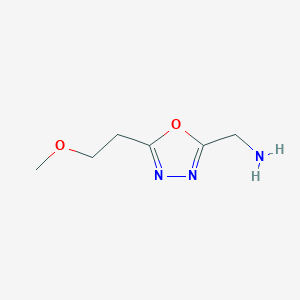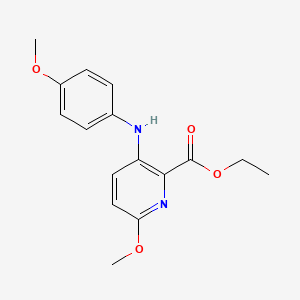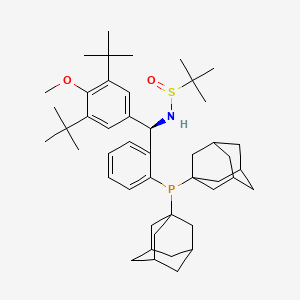![molecular formula C10H19N5 B13648044 1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13648044.png)
1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Methylpiperazin-1-yl)ethyl]-1H-pyrazol-3-amine is a chemical compound that belongs to the class of piperazine derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and industrial chemistry. The presence of both piperazine and pyrazole moieties in its structure contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpiperazine and 1H-pyrazol-3-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[2-(4-Methylpiperazin-1-yl)ethyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Scientific Research Applications
1-[2-(4-Methylpiperazin-1-yl)ethyl]-1H-pyrazol-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways affected by this compound include signaling pathways related to inflammation, cell proliferation, and apoptosis.
Biological Effects: The compound’s effects are mediated through its binding to specific targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
1-[2-(4-Methylpiperazin-1-yl)ethyl]-1H-pyrazol-3-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-phenyl-1H-pyrazol-4-yl)methanone and 6-(cyclohexylamino)-9-[2-(4-methylpiperazin-1-yl)-ethyl]-9H-purine-2-carbonitrile share structural similarities
Uniqueness: The presence of both piperazine and pyrazole moieties in 1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-pyrazol-3-amine contributes to its unique chemical and biological properties, making it distinct from other related compounds
Properties
Molecular Formula |
C10H19N5 |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
1-[2-(4-methylpiperazin-1-yl)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H19N5/c1-13-4-6-14(7-5-13)8-9-15-3-2-10(11)12-15/h2-3H,4-9H2,1H3,(H2,11,12) |
InChI Key |
QJLBOOIOOHVBNI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCN2C=CC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


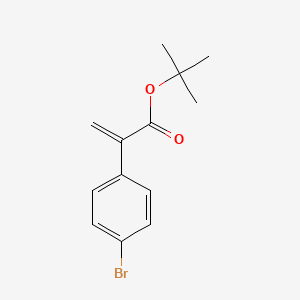

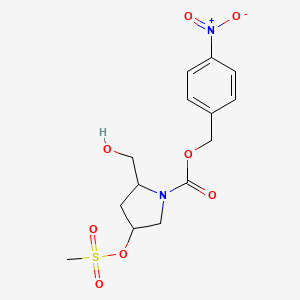

![Tert-butyl4-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13647987.png)
![3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13647994.png)
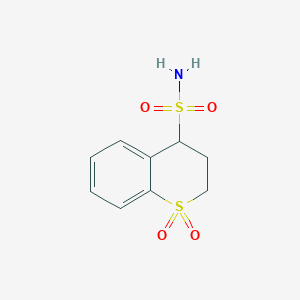
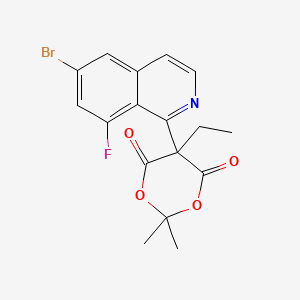
![8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B13648025.png)
